molecular formula C25H28N2O2 B3015415 N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide CAS No. 297145-74-5

N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide

Cat. No. B3015415
CAS RN: 297145-74-5
M. Wt: 388.511
InChI Key: GREVXJWOURTWRD-RTCKTPHJSA-N
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Description

N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Scientific Research Applications

Cyclization Studies

The cyclization reactions of similar compounds have been explored theoretically and experimentally. One study investigated the cyclization of N-methylpent-4-enylaminyl and related radicals, providing insights into the reaction pathways and mechanisms of similar compounds (Maxwell, Smith, & Tsanaktsidis, 2000).

Photochemical Behavior

The photochemical behavior of compounds structurally related to N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide, such as 4-aminostilbenes with N-phenyl substitutions, has been examined. These studies highlight the impact of N-phenyl substitutions on the fluorescence and photoisomerization properties of these compounds (Yang, Chiou, & Liau, 2002).

Oxidation Studies

Nonheme oxoiron(IV) complexes, related to the structural motifs of the compound , have been studied for their ability to oxidize C-H bonds, demonstrating the compound's potential in catalytic and oxidation reactions (Kaizer et al., 2004).

Anticonvulsant Activity

Research into similar 4-aminobenzamides has revealed their potential anticonvulsant effects. These compounds were evaluated against seizures induced by various methods, providing insights into the medical applications of related compounds (Clark et al., 1984).

Structural Analysis in Solid State

The structure of glibenclamide, a compound with a similar structural framework, was analyzed in the solid state using a combination of NMR spectroscopy and theoretical calculations, shedding light on the physicochemical properties of related compounds (Sanz et al., 2012).

Carbonylative Approaches

Studies have been conducted on the carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives using related compounds. This research provides insights into new synthetic pathways for similar compounds (Mancuso et al., 2014).

Antibacterial Evaluation

Research into the antibacterial properties of similar compounds has been conducted, highlighting their potential in combating bacterial infections. This is especially relevant in the context of increasing antibiotic resistance (Ravichandiran, Premnath, & Vasanthkumar, 2015).

properties

IUPAC Name

N-[(2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-15-17-21(18-16-19)24(28)27-23(14-8-11-20-9-4-2-5-10-20)25(29)26-22-12-6-3-7-13-22/h2,4-5,8-11,14-18,22H,3,6-7,12-13H2,1H3,(H,26,29)(H,27,28)/b11-8-,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREVXJWOURTWRD-RTCKTPHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C=C\C2=CC=CC=C2)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.